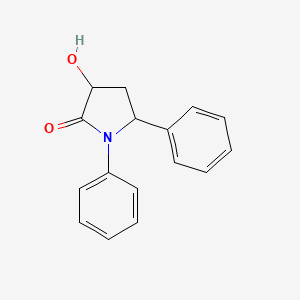
3-Hydroxy-1,5-diphenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1,5-diphenylpyrrolidin-2-one is a heterocyclic compound that belongs to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Métodos De Preparación
The synthesis of 3-Hydroxy-1,5-diphenylpyrrolidin-2-one can be achieved through various methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones from readily available synthetic precursors . Another approach involves the reaction of five-membered lactone precursors with ammonia or amines, reductive cyclization of nitroolefins with 1,3-diketones, or various aldol-type cyclocondensations .
Análisis De Reacciones Químicas
3-Hydroxy-1,5-diphenylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Hydroxy-1,5-diphenylpyrrolidin-2-one has a wide range of scientific research applications. It is used in medicinal chemistry for the development of bioactive compounds with antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant activities . Additionally, it is used in the synthesis of various alkaloids and unusual β-amino acids . The compound also finds applications in the development of inhibitors for protein-protein interactions, antibacterial agents, and antiviral agents .
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1,5-diphenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the p53-MDM2 protein-protein interaction, which is crucial for the regulation of the tumor suppressor protein p53 . Additionally, it acts as an inhibitor of HIV integrase and dengue virus helicase, making it a potential candidate for antiviral therapies .
Comparación Con Compuestos Similares
3-Hydroxy-1,5-diphenylpyrrolidin-2-one can be compared with other similar compounds such as pyrrolidin-2-one and its derivatives. These compounds share a similar five-membered lactam structure but differ in their substituents and biological activities . For instance, pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, and antitumor activities . The unique combination of substituents in this compound contributes to its specific biological activities and potential therapeutic applications .
Propiedades
Número CAS |
19344-93-5 |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
3-hydroxy-1,5-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c18-15-11-14(12-7-3-1-4-8-12)17(16(15)19)13-9-5-2-6-10-13/h1-10,14-15,18H,11H2 |
Clave InChI |
LDJFEKZEWALFCE-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C(=O)C1O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


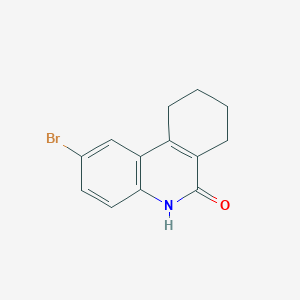
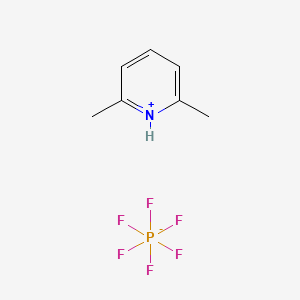
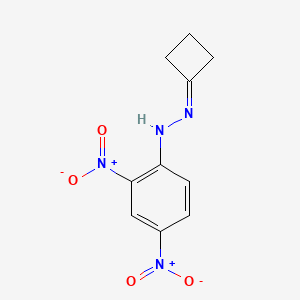
![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)

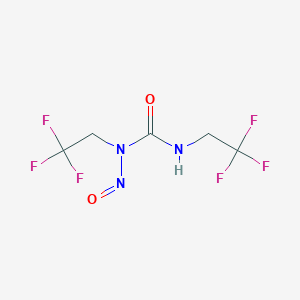
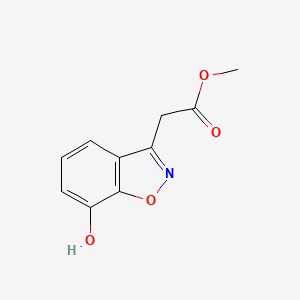
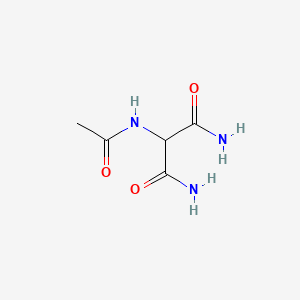
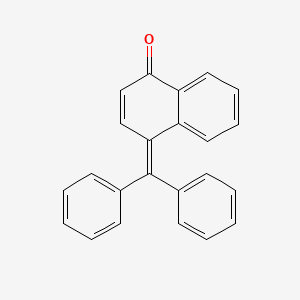

![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)


